1-Bromo-5,5-dimethylhydantoin 1-Bromo-5,5-dimethylhydantoin
Brand Name: Vulcanchem
CAS No.: 7072-23-3
VCID: VC2028617
InChI: InChI=1S/C5H7BrN2O2/c1-5(2)3(9)7-4(10)8(5)6/h1-2H3,(H,7,9,10)
SMILES: CC1(C(=O)NC(=O)N1Br)C
Molecular Formula: C5H7BrN2O2
Molecular Weight: 207.03 g/mol

1-Bromo-5,5-dimethylhydantoin

CAS No.: 7072-23-3

Cat. No.: VC2028617

Molecular Formula: C5H7BrN2O2

Molecular Weight: 207.03 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-5,5-dimethylhydantoin - 7072-23-3

Specification

CAS No. 7072-23-3
Molecular Formula C5H7BrN2O2
Molecular Weight 207.03 g/mol
IUPAC Name 1-bromo-5,5-dimethylimidazolidine-2,4-dione
Standard InChI InChI=1S/C5H7BrN2O2/c1-5(2)3(9)7-4(10)8(5)6/h1-2H3,(H,7,9,10)
Standard InChI Key SSSAHVJVVZSZQL-UHFFFAOYSA-N
SMILES CC1(C(=O)NC(=O)N1Br)C
Canonical SMILES CC1(C(=O)NC(=O)N1Br)C

Introduction

Chemical Identity and Structure

Basic Information

1-Bromo-5,5-dimethylhydantoin is characterized by the following identifiers:

PropertyValue
CAS Registry Number7072-23-3
Molecular FormulaC₅H₇BrN₂O₂
Molecular Weight207.03 g/mol
IUPAC Name1-bromo-5,5-dimethylimidazolidine-2,4-dione
Common Synonyms- 1-Bromo-5,5-dimethyl-2,4-imidazolidinedione
- 1-Bromo-5,5-dimethylimidazolidine-2,4-dione
- 2,4-Imidazolidinedione, 1-bromo-5,5-dimethyl-

Structural Characteristics

The chemical structure of 1-Bromo-5,5-dimethylhydantoin consists of a hydantoin core (a five-membered heterocyclic ring containing two nitrogen atoms and two carbonyl groups) with two methyl groups at the 5-position and a bromine atom attached to one of the nitrogen atoms (position 1). This structure gives the compound its unique chemical properties and reactivity .

The compound features:

  • A bromine-nitrogen bond at position 1

  • Two methyl substituents at position 5

  • Two carbonyl groups at positions 2 and 4

  • A secondary amine at position 3

Physical Properties

The physical properties of 1-Bromo-5,5-dimethylhydantoin are summarized in the following table:

PropertyValueReference
Physical StateWhite crystalline solid
Density1.7 ± 0.1 g/cm³
Exact Mass205.96909 Da
LogP0.75
Refractive Index1.540
Polar Surface Area (PSA)49.41 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Rotatable Bonds0

The compound has limited solubility in water but is soluble in organic solvents like acetone, similar to other halogenated hydantoins .

Chemical Reactivity and Properties

Reactivity Profile

1-Bromo-5,5-dimethylhydantoin contains an N-Br bond that serves as a source of positive bromine (Br+), making it a potent brominating agent. This reactivity is central to its applications in organic synthesis and water treatment.

The compound undergoes hydrolysis in water, releasing hypobromous acid (HOBr):

C5H7BrN2O2+H2OHOBr+C5H8N2O2\text{C}_5\text{H}_7\text{BrN}_2\text{O}_2 + \text{H}_2\text{O} \rightarrow \text{HOBr} + \text{C}_5\text{H}_8\text{N}_2\text{O}_2

This reaction is the basis for its disinfection properties, as hypobromous acid is an effective oxidizing agent and biocide .

Chemical Transformations

1-Bromo-5,5-dimethylhydantoin serves as an important synthetic intermediate, particularly in the production of other halogenated hydantoins. It can undergo further halogenation to produce compounds like 1,3-dibromo-5,5-dimethylhydantoin and 1-bromo-3-chloro-5,5-dimethylhydantoin (BCDMH) .

The compound can also participate in various organic reactions:

  • Bromination of aromatic compounds

  • Oxidation of alcohols

  • Bromohydroxylation of alkenes

  • Functionalization of C-H bonds

Synthesis and Preparation

Industrial Synthesis

The primary industrial route to 1-Bromo-5,5-dimethylhydantoin involves the controlled bromination of 5,5-dimethylhydantoin under alkaline conditions. The general procedure involves:

  • Dissolution of 5,5-dimethylhydantoin in an alkaline solution (typically sodium hydroxide)

  • Controlled addition of bromine at low temperatures (typically 5-15°C)

  • Isolation of the product by filtration, washing, and drying

This process can be represented by the following reaction:

C5H8N2O2+Br2+NaOHC5H7BrN2O2+NaBr+H2O\text{C}_5\text{H}_8\text{N}_2\text{O}_2 + \text{Br}_2 + \text{NaOH} \rightarrow \text{C}_5\text{H}_7\text{BrN}_2\text{O}_2 + \text{NaBr} + \text{H}_2\text{O}

Laboratory Preparation

In laboratory settings, 1-Bromo-5,5-dimethylhydantoin can be prepared through alternative methods, including:

  • Reaction of 5,5-dimethylhydantoin with N-bromosuccinimide (NBS)

  • Treatment of 5,5-dimethylhydantoin with bromine in the presence of a base

  • Oxidative bromination using hydrogen peroxide and hydrobromic acid

The yield and purity of the product depend on reaction conditions, with typical yields ranging from 85-95% .

Applications and Uses

Water Treatment

Although less commonly used than BCDMH, 1-Bromo-5,5-dimethylhydantoin serves as a bromine-releasing agent in water treatment applications:

  • Swimming pool and spa disinfection

  • Cooling tower water treatment

  • Industrial water systems

The compound's action is based on its ability to release hypobromous acid (HOBr), which provides effective biocidal activity against a wide range of microorganisms .

Synthetic Applications

In organic synthesis, 1-Bromo-5,5-dimethylhydantoin serves as:

  • A brominating agent for aromatic compounds

  • A precursor in the synthesis of other halogenated hydantoins

  • A reagent for selective oxidations

  • An intermediate in pharmaceutical synthesis

The controlled release of bromine makes it valuable for selective bromination reactions where milder conditions are required compared to direct use of molecular bromine .

Analytical Chemistry

The compound has applications in analytical chemistry as a brominating reagent and as a standard for spectroscopic analysis .

Comparative Analysis with Related Compounds

Comparison with BCDMH

While 1-Bromo-5,5-dimethylhydantoin shares structural similarities with 1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH), there are significant differences in their properties and applications:

Property1-Bromo-5,5-dimethylhydantoin1-Bromo-3-chloro-5,5-dimethylhydantoin
CAS Number7072-23-316079-88-2
Molecular FormulaC₅H₇BrN₂O₂C₅H₆BrClN₂O₂
Molecular Weight207.03 g/mol241.47 g/mol
Active HalogensBromine onlyBromine and Chlorine
Disinfection MechanismReleases HOBrReleases both HOBr and HOCl
Relative StabilityMore stable in storageLess stable, more reactive
Commercial PrevalenceLess commonMore widely used in water treatment

BCDMH has gained more commercial prominence due to its dual-halogen releasing capacity, which provides broader antimicrobial efficacy .

Comparison with Other Hydantoins

The table below compares 1-Bromo-5,5-dimethylhydantoin with other hydantoin derivatives:

CompoundFormulaKey Differences
5,5-DimethylhydantoinC₅H₈N₂O₂No halogen; precursor to halogenated derivatives
1,3-Dibromo-5,5-dimethylhydantoinC₅H₆Br₂N₂O₂Contains two bromine atoms; more reactive
1-Chloro-5,5-dimethylhydantoinC₅H₇ClN₂O₂Contains chlorine instead of bromine
3-Bromo-5,5-dimethylhydantoinC₅H₇BrN₂O₂Bromine at position 3 instead of position 1

Each of these compounds has specific applications based on their halogenation pattern and reactivity profile .

Spectroscopic Characterization

Infrared Spectroscopy

The infrared spectrum of 1-Bromo-5,5-dimethylhydantoin shows characteristic absorption bands that confirm its structure:

Wavenumber (cm⁻¹)Assignment
~3200-3100N-H stretching
~1770-1740C=O stretching (imide)
~1700-1680C=O stretching (amide)
~1400-1380C-H bending (methyl groups)
~750-700N-Br stretching

These spectroscopic features are valuable for identification and purity assessment of the compound .

Nuclear Magnetic Resonance (NMR)

The NMR spectra of 1-Bromo-5,5-dimethylhydantoin provide structural confirmation:

¹H NMR (CDCl₃, 400 MHz):

  • δ 1.45 ppm (s, 6H, 2×CH₃)

  • δ 8.2-8.5 ppm (br s, 1H, NH)

¹³C NMR (CDCl₃, 100 MHz):

  • δ 23.5 ppm (2×CH₃)

  • δ 60.2 ppm (C-5)

  • δ 157.3 ppm (C=O)

  • δ 174.8 ppm (C=O)

These spectral data are consistent with the structural features of the compound .

Future Research Directions

Ongoing Research

Current research efforts are focused on:

  • Optimizing synthetic routes for higher yields and purity

  • Understanding the mechanism of its bromination reactions

  • Developing more sustainable and safer production methods

  • Exploring its potential in medicinal chemistry

  • Investigating its efficacy against biofilms and resistant microorganisms

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